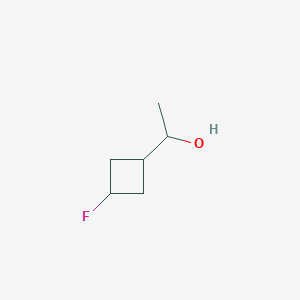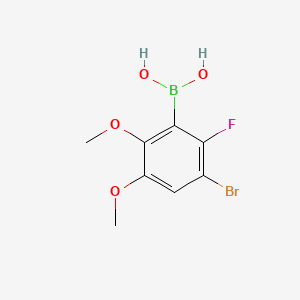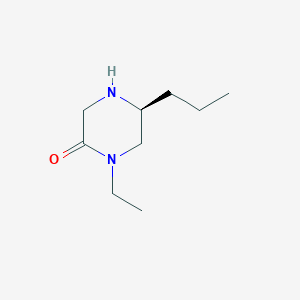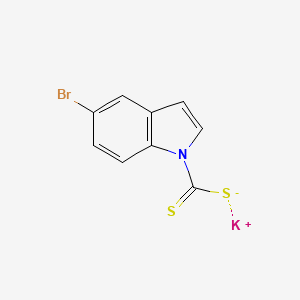
potassium 5-bromo-1H-indole-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 5-bromo-1H-indole-1-carbodithioate is an organic compound known for its role as a photocatalyst. It is used to activate alkyl electrophiles via a nucleophilic substitution pathway (SN2). This compound is characterized by its molecular formula C9H5BrKNS2 and a molecular weight of 310.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 5-bromo-1H-indole-1-carbodithioate typically involves the reaction of 5-bromo-1H-indole with carbon disulfide and potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium 5-bromo-1H-indole-1-carbodithioate undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): This compound is known to activate alkyl electrophiles via an SN2 pathway.
Photocatalysis: It acts as a photocatalyst in photochemical reactions, generating radicals from alkyl electrophiles.
Common Reagents and Conditions
Conditions: Reactions are typically carried out under reflux conditions in solvents such as ethanol.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product is typically an alkylated indole derivative .
Scientific Research Applications
Potassium 5-bromo-1H-indole-1-carbodithioate has several scientific research applications, including:
Mechanism of Action
The mechanism by which potassium 5-bromo-1H-indole-1-carbodithioate exerts its effects involves the activation of alkyl electrophiles via an SN2 pathway. The compound acts as a nucleophilic catalyst, facilitating the substitution of the leaving group with a nucleophile. This process generates radicals, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Potassium ethyl xanthogenate: Another compound used in photocatalysis and radical generation.
Cyanomethyl (3,5-dimethyl-1H-pyrazole)-carbodithioate: Similar in its use as a photocatalyst.
Cyanomethyl methyl (phenyl)carbamodithioate: Also used in photocatalytic reactions.
Uniqueness
Potassium 5-bromo-1H-indole-1-carbodithioate is unique due to its specific structure, which allows it to activate alkyl electrophiles efficiently. Its ability to generate radicals under photochemical conditions makes it particularly valuable in organic synthesis and industrial applications .
Properties
Molecular Formula |
C9H5BrKNS2 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
potassium;5-bromoindole-1-carbodithioate |
InChI |
InChI=1S/C9H6BrNS2.K/c10-7-1-2-8-6(5-7)3-4-11(8)9(12)13;/h1-5H,(H,12,13);/q;+1/p-1 |
InChI Key |
XNBQTAHYWUHBLW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CN2C(=S)[S-])C=C1Br.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


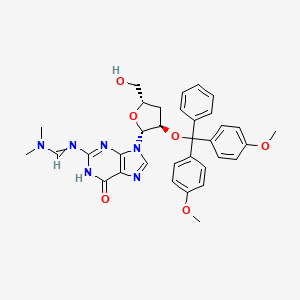
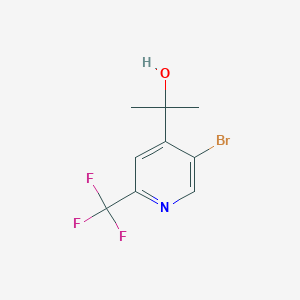
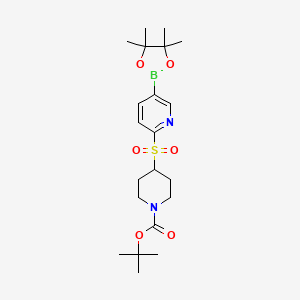

![Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate](/img/structure/B14031640.png)

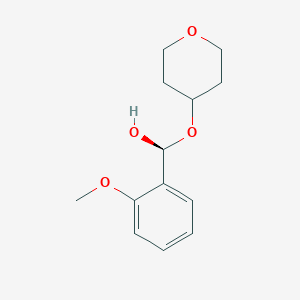
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14031651.png)
